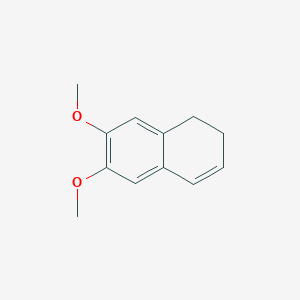

6,7-Dimethoxy-3,4-dihydronaphthalene

Beschreibung

Eigenschaften

Molekularformel |

C12H14O2 |

|---|---|

Molekulargewicht |

190.24 g/mol |

IUPAC-Name |

6,7-dimethoxy-1,2-dihydronaphthalene |

InChI |

InChI=1S/C12H14O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3,5,7-8H,4,6H2,1-2H3 |

InChI-Schlüssel |

YZSSUCIPIBBMKJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C2C=CCCC2=C1)OC |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic molecules. Its structural features facilitate the development of new pharmaceuticals and agrochemicals. For instance:

- Reactivity : The presence of methoxy groups enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic additions.

- Synthesis of Derivatives : 6,7-Dimethoxy-3,4-dihydronaphthalene can be transformed into other functionalized naphthalene derivatives, which are crucial in creating complex organic structures .

Pharmaceutical Development

In the pharmaceutical industry, this compound has been investigated for its potential as a drug candidate:

- Dopamine Receptor Ligand : Research indicates that derivatives of this compound may act as ligands for dopamine receptors, particularly the D1 receptor. This suggests potential applications in treating neurological disorders such as Parkinson's disease .

- Targeting Biological Pathways : The compound's ability to interact with specific biological targets makes it valuable in developing treatments that aim to modulate disease pathways effectively .

Material Science

In material science, this compound is utilized for formulating advanced materials:

- Polymers and Coatings : Its unique chemical properties allow it to be incorporated into polymers and coatings that require enhanced durability and performance characteristics .

- Functional Materials : The compound's ability to modify the physical properties of materials is being explored for applications in electronics and nanotechnology .

Biological Research

The compound is also employed in biological research to investigate various mechanisms:

- Mechanisms of Action : Studies utilizing this compound help elucidate the mechanisms underlying certain biological processes and disease pathways .

- Therapeutic Targets : It aids researchers in identifying potential therapeutic targets by providing insights into how specific compounds interact with biological systems .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

Analyse Chemischer Reaktionen

Oxidation with Peracids

6,7-Dimethoxy-3,4-dihydronaphthalene undergoes epoxidation when treated with peracids (e.g., peracetic acid, perbenzoic acid) in lower alkanol solvents (50–70% methanol or ethanol) at low temperatures (–30°C to 10°C). This two-step process involves:

-

Epoxidation : Formation of an ether intermediate.

-

Acid-catalyzed elimination : Rearrangement to yield 6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-one (tetralone derivative).

Key Data:

| Peracid Used | Solvent | Temperature (°C) | Yield | Source |

|---|---|---|---|---|

| Peracetic acid | Methanol | –10 to 5 | 98.3% | |

| Perbenzoic acid | Ethanol | 0–5 | 92% |

This method is industrially significant due to high yields (>90%) under optimized alcohol-rich conditions .

1,3-Dipolar Cycloaddition with Nitrile Oxides

The compound reacts regioselectively with nitrile oxides to form isoxazoline derivatives. For example:

-

Reaction with 5,8-dimethoxy-3,4-dihydronaphthalene and nitrile oxides yields 5 and 6 (3:1 ratio of regioisomers) .

-

The major isomer (5 ) is reduced to a hydroxy ketone (7 ) using Raney Nickel, which is further dehydrated to an α,β-unsaturated ketone .

Reaction Pathway:

-

Cycloaddition → Isoxazoline formation (5:6 = 3:1).

-

Hydrogenation → Hydroxy ketone.

-

Dehydration → α,β-Unsaturated ketone.

Heck Coupling and Hydrogenation

The compound participates in palladium-catalyzed Heck coupling with methyl methacrylate, forming methyl cinnamate derivatives. Subsequent hydrogenation produces saturated diesters, which undergo Dieckmann cyclization to yield β-tetralones .

Example:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Heck Coupling | Methyl methacrylate, Pd catalyst | Methyl cinnamate derivative | 85% |

| Hydrogenation | H₂, Raney Nickel | Saturated diester | 90% |

| Dieckmann Cyclization | Base, heat | β-Tetralone | 75% |

Functionalization via Tosylation

This compound undergoes tosylation at the 3-position using tosyl chloride in dichloromethane. The reaction is highly regioselective due to electron-donating methoxy groups .

Characterization Data:

| Product | (CDCl₃) | Melting Point |

|---|---|---|

| 3-Tosyl derivative | δ 7.79 (d, ), 3.81 (s, OCH₃) | 83–84°C |

Alkylation and Benzylation

The compound reacts with alkylating agents (e.g., 1-bromo-2-fluoroethane) under basic conditions (NaH/DMF) to introduce ether or alkyl chains at reactive positions .

Example:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Benzylation | Benzyl bromide, NaH | 2-(Benzyloxy)ethoxy derivative | 84% |

| Hydrogenolysis | H₂, Pd/C | Debenzylated alcohol | 81% |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

Physicochemical Properties

Key Differences

Bioactivity: Charged isoquinoline derivatives (e.g., 6,7-dimethoxy-3,4-dihydroisoquinoline-2-ium) exhibit stronger anti-HIV activity than neutral analogs due to enhanced binding affinity .

Stereoselectivity : this compound-derived Reissert compounds show higher diastereoselectivity (80%) compared to simpler substrates .

Synthetic Utility : The dihydronaphthalene scaffold is more versatile for functionalization than fully saturated analogs .

Vorbereitungsmethoden

Starting Materials and Reaction Mechanism

The synthesis begins with substituted dihydronaphthalene derivatives, such as 6-methoxy-3,4-dihydronaphthalene. Epoxidation is typically performed using peracids like peracetic acid or perbenzoic acid in inert solvents such as chloroform. The reaction mechanism involves the formation of an epoxide intermediate, which undergoes acid-catalyzed rearrangement to yield the target compound. For example, heating 6-methoxy-3,4-dihydronaphthalene with peracetic acid at 50–55°C in methanol produces 6,7-dimethoxy-3,4-dihydronaphthalen-2-one.

Optimization with Lower Alkanols

A key innovation involves adding lower alkanols (e.g., methanol or ethanol) to the reaction medium. This modification stabilizes intermediates and suppresses side reactions, increasing yields to 85–98% . For instance, using methanol as a co-solvent during perbenzoic acid-mediated epoxidation reduces decomposition of carboxylate adducts, ensuring efficient conversion.

One-Pot Synthesis via Formylation and Cyclization

Formylation of Phenethylamine Derivatives

Alternative routes utilize 3,4-dimethoxyphenethylamine as a starting material. Reaction with ethyl formate under reflux conditions generates a formamide intermediate, which is treated with oxalyl chloride to form an acyl chloride. Subsequent cyclization using phosphotungstic acid as a catalyst yields 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, a precursor to the target compound.

Advantages of One-Pot Methods

This approach eliminates intermediate isolation steps, reducing solvent use and processing time. In a representative example, the one-pot reaction achieves a 78–80% yield with >99% purity, making it industrially viable.

Catalytic Hydrogenation and Dieckmann Condensation

Heck Coupling and Hydrogenation

A third method involves Heck coupling of brominated dihydronaphthalene derivatives with methyl methacrylate. Catalytic hydrogenation of the resulting cinnamate ester using Pd/C under H₂ atmosphere produces a diester intermediate. Dieckmann condensation followed by decarboxylation yields the tetralone backbone, which is further functionalized to introduce methoxy groups.

Role of Catalysts

Palladium-based catalysts are critical for selective hydrogenation, avoiding over-reduction of aromatic rings. For example, Pd(OH)₂/C achieves full conversion of unsaturated intermediates within 72 hours.

Bromination and Cross-Coupling Reactions

Bromination with N-Bromosuccinimide (NBS)

Bromination of 3,4-dimethoxybenzaldehyde using NBS generates monobrominated derivatives, which serve as intermediates for Suzuki-Miyaura cross-coupling. This step is essential for introducing substituents at specific positions on the naphthalene ring.

Coupling with Alkynes

In a 2022 study, brominated intermediates were coupled with terminal alkynes using Pd(PPh₃)₄ as a catalyst, producing ethynyl-substituted dihydronaphthalenes. These compounds are precursors to 6,7-dimethoxy-3,4-dihydronaphthalene after deprotection.

Deprotection Strategies

Acid-Mediated Thiol Removal

Thioketal-protected derivatives are deprotected using polyphosphoric acid (PPA) in acetic acid. For example, treating this compound-1(2H)-one propylene thiol with PPA at 40°C for 12 hours achieves 86% yield of the deprotected product.

Solvent Effects

Adding tetrahydrofuran (THF) or dichloromethane accelerates hydrolysis while minimizing side reactions. Solvent selection also influences crystallization efficiency during purification.

Recent Advances in Catalytic Systems

Phosphotungstic Acid Catalysis

Phosphotungstic acid has emerged as a robust catalyst for cyclization reactions. Its strong Brønsted acidity facilitates rapid ring closure without requiring high temperatures.

Enzymatic Approaches

Preliminary studies explore lipase-catalyzed kinetic resolutions to produce enantiomerically pure dihydronaphthalenes. While yields remain modest (30–50%), this method offers a greener alternative to traditional synthesis.

Comparative Analysis of Methods

Yield and Purity

Q & A

Q. What are the standard synthetic routes for 6,7-dimethoxy-3,4-dihydronaphthalene, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts alkylation or acid-catalyzed cyclization. For example, a modified approach involves reacting substituted naphthalenes with methoxy groups under acidic conditions (e.g., P₂O₅-MsOH at 60°C for 8 hours), followed by extraction with chloroform and recrystallization in ethanol to achieve 56% isolated yield . Purity optimization requires monitoring reaction intermediates via thin-layer chromatography (TLC) and using recrystallization with polar solvents (ethanol or ethyl acetate) to remove unreacted starting materials. Melting point analysis (198–202°C) and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying purity .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR to confirm methoxy (-OCH₃) and dihydronaphthalene backbone signals. For example, methoxy protons typically resonate at δ 3.7–3.9 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak at m/z 191.23 (C₁₁H₁₃NO₂) .

- Melting Point Analysis : A sharp melting range (198–202°C) indicates high crystallinity and minimal impurities .

Q. How should researchers handle this compound to ensure safety?

Methodological Answer: The compound is classified as Warning (Hazard Statement H302: Harmful if swallowed). Use nitrile gloves, lab coats, and fume hoods during handling. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid contact with oxidizing agents due to potential exothermic reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of dihydronaphthalene derivatives be achieved?

Methodological Answer: Enantioselective C1-alkynylation using chiral catalysts (e.g., CuI with (R,Ra)-N-pinap ligand) enables asymmetric synthesis of dihydronaphthalene-based alkaloids. For example, coupling 6,7-dimethoxy-3,4-dihydroisoquinoline with alkynes in a five-step process yields enantiopure products (95–96% ee). Key steps include catalytic hydrogenation and cyclization under controlled temperatures (325–420°C) to minimize racemization .

Q. What mechanistic insights explain temperature-dependent dehydrogenation of dihydronaphthalene derivatives?

Methodological Answer: At 325°C, 1,2-dimethyl-3,4-dihydronaphthalene undergoes partial dehydrogenation to form 1,2-dimethylnaphthalene (8). Raising the temperature to 420°C accelerates dehydrogenation via catalyst-mediated hydrogen abstraction (e.g., using Pt/C or Pd/C). Mechanistic studies using deuterium labeling and gas chromatography-mass spectrometry (GC-MS) reveal that the reaction proceeds through a radical intermediate stabilized by methoxy groups .

Q. How can this compound be functionalized for pharmacological studies?

Methodological Answer: Functionalization via electrophilic substitution (e.g., nitration or halogenation) at the aromatic ring is feasible due to electron-donating methoxy groups. For example, introducing a chlorobenzoyl group at position 3 enhances bioactivity for P-glycoprotein inhibition. Post-synthetic modifications require protecting the dihydro moiety with tert-butyldimethylsilyl (TBS) groups to prevent undesired oxidation .

Q. What strategies improve the yield of dihydronaphthalene derivatives in multistep syntheses?

Methodological Answer:

- Catalyst Optimization : Use CuBr or CuI with chelating ligands to enhance reaction rates in cross-coupling steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reducing agents like NaBH₄ stabilize dihydro intermediates .

- Temperature Gradients : Gradual heating (e.g., 60°C → 120°C) minimizes side reactions during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.